2-methyl-N-(2-methylphenyl)Alanine

Lipophilicity ADME Physicochemical Properties

2-Methyl-N-(2-methylphenyl)alanine (CAS 117755-95-0) is a non-proteinogenic, sterically constrained amino acid derivative. Its unique α-methyl and o-tolyl N-substitution confers selective MMP-2 (IC₅₀ 3.2 μM) and MMP-9 (IC₅₀ 5.7 μM) inhibitory activity, making it essential for tumor invasion, metastasis, and arthritis research. Elevated LogP (2.5) enables rational ADME modulation in drug discovery. Choose exact CAS 117755-95-0 for reproducible peptidomimetic synthesis and chromatographic method validation—generic analogs fail to replicate this structure-activity profile. Ideal for in vitro studies, analytical standard development, and as a building block in medicinal chemistry campaigns.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 117755-95-0
Cat. No. B182534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(2-methylphenyl)Alanine
CAS117755-95-0
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(C)(C)C(=O)O
InChIInChI=1S/C11H15NO2/c1-8-6-4-5-7-9(8)12-11(2,3)10(13)14/h4-7,12H,1-3H3,(H,13,14)
InChIKeyBGPKMWAGWPGAQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-N-(2-methylphenyl)alanine (CAS 117755-95-0): A Structural Overview for Procurement


2-Methyl-N-(2-methylphenyl)alanine (CAS 117755-95-0) is a non-proteinogenic, synthetic amino acid derivative characterized by an alpha-carbon methyl group and an N-linked 2-methylphenyl (o-tolyl) substituent . This structure, with a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol, results in specific physicochemical properties such as a calculated LogP of 2.34–2.50 and a Topological Polar Surface Area (TPSA) of 49.3 Ų [1]. The compound is not chiral and is primarily supplied as a racemic mixture for use as a synthetic intermediate or research tool .

2-Methyl-N-(2-methylphenyl)alanine: Why Direct Analog Substitution is Problematic


The specific arrangement of substituents in 2-methyl-N-(2-methylphenyl)alanine (CAS 117755-95-0) creates a distinct three-dimensional and electronic profile compared to its closest analogs, making generic substitution an unreliable strategy in drug discovery or materials science. Simple substitution with 2-methyl-N-phenylalanine (CAS 59081-61-7) or N-(2-methylphenyl)alanine (CAS 23947-32-2) will lead to different physicochemical properties . Crucially, the unique combination of an α-methyl group and an o-tolyl N-substituent in the target compound has been associated with specific biological activities, such as a reported inhibition of matrix metalloproteinases (MMPs), that may not be replicated by simpler analogs [1]. Therefore, the use of the exact compound is often critical for ensuring reproducibility and achieving desired outcomes in sensitive experimental systems.

2-Methyl-N-(2-methylphenyl)alanine: Quantified Differentiation from Structural Analogs


Increased Lipophilicity (LogP) of 2-Methyl-N-(2-methylphenyl)alanine vs. N-Phenyl Analog

The presence of the additional methyl group on the N-phenyl ring in 2-methyl-N-(2-methylphenyl)alanine (CAS 117755-95-0) results in a calculated increase in lipophilicity compared to the unsubstituted N-phenyl analog, 2-methyl-N-phenylalanine (CAS 59081-61-7). The XLogP3 for the target compound is 2.5, while the LogP for the comparator is reported as 2.16 [1].

Lipophilicity ADME Physicochemical Properties

MMP-2 and MMP-9 Inhibitory Activity of 2-Methyl-N-(2-methylphenyl)alanine

2-methyl-N-(2-methylphenyl)alanine has been reported to exhibit inhibitory activity against the matrix metalloproteinases MMP-2 and MMP-9, with reported IC50 values of 3.2 μM and 5.7 μM, respectively [1]. This activity is a direct result of the molecule's specific structure, which is thought to allow it to chelate the catalytic zinc ion and occupy the S1' pocket of these enzymes [1].

Enzyme Inhibition Matrix Metalloproteinases Medicinal Chemistry

Increased Molecular Weight and TPSA Relative to Unsubstituted N-Phenylalanine

The addition of an N-(2-methylphenyl) group instead of a simple N-phenyl group on the alanine core results in a quantifiable increase in both molecular weight and Topological Polar Surface Area (TPSA). The target compound (C11H15NO2) has a molecular weight of 193.24 g/mol, compared to 179.22 g/mol for 2-methyl-N-phenylalanine (C10H13NO2) . The TPSA of the target compound is calculated to be 49.3 Ų .

Physicochemical Properties Drug-likeness Molecular Descriptors

2-Methyl-N-(2-methylphenyl)alanine: Primary Use Cases Based on Evidence


As a Building Block for Peptidomimetics and Constrained Peptides

The alpha-methyl group of 2-methyl-N-(2-methylphenyl)alanine introduces significant steric hindrance, a well-known strategy to constrain peptide backbone conformation and enhance metabolic stability in peptidomimetic design [1]. This specific modification makes the compound a valuable building block for creating more stable and potent drug candidates compared to using unsubstituted alanine derivatives .

As a Research Tool in MMP-Related Disease Models

Based on its reported inhibitory activity against MMP-2 and MMP-9 (IC50 = 3.2 μM and 5.7 μM, respectively), this compound is best utilized as a research tool in in vitro models of diseases where these enzymes are implicated, such as tumor invasion, metastasis, and arthritis [2]. Its use is justified over an inactive or untested analog for any study aiming to probe the role of MMP-2/9 activity.

As a Scaffold for Optimizing Physicochemical Properties in Lead Compounds

The increased lipophilicity (XLogP3 = 2.5) and molecular weight (193.24 g/mol) of 2-methyl-N-(2-methylphenyl)alanine, compared to simpler N-phenyl analogs (LogP = 2.16, MW = 179.22), make it a useful scaffold for rationally modulating the ADME profile of a lead compound [3]. This compound is the preferred choice when a medicinal chemistry campaign requires a specific increase in lipophilicity to improve membrane permeability without drastically increasing molecular weight.

As a Reference Standard in Analytical Method Development

The unique combination of structural features in 2-methyl-N-(2-methylphenyl)alanine, including its specific molecular weight and hydrophobicity, makes it a suitable compound for use as a non-endogenous reference standard in the development and validation of chromatographic methods (e.g., LC-MS, HPLC) . Its distinct properties allow for clear separation and detection, which is critical for ensuring the accuracy and reliability of analytical assays.

Technical Documentation Hub

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